Cas no 2034482-50-1 (1-methyl-4-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}pyrrolidin-2-one)

1-Methyl-4-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}pyrrolidin-2-one is a structurally complex heterocyclic compound featuring a pyrrolidin-2-one core functionalized with a methyl group and a 3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate or bioactive molecule. The presence of both pyridazine and pyrrolidine moieties suggests possible interactions with biological targets, making it valuable for drug discovery applications. Its well-defined synthetic route and high purity ensure reproducibility in research settings. The compound's stability and solubility profile further enhance its utility in experimental studies, particularly in the development of novel therapeutic agents.
1-methyl-4-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}pyrrolidin-2-one structure
2034482-50-1 structure
Product Name:1-methyl-4-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}pyrrolidin-2-one
CAS No:2034482-50-1
MF:C15H20N4O3
MW:304.344303131104
CID:5351010
Update Time:2025-05-20

1-methyl-4-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}pyrrolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one
    • 1-methyl-4-[3-(6-methylpyridazin-3-yl)oxypyrrolidine-1-carbonyl]pyrrolidin-2-one
    • 1-methyl-4-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}pyrrolidin-2-one
    • Inchi: 1S/C15H20N4O3/c1-10-3-4-13(17-16-10)22-12-5-6-19(9-12)15(21)11-7-14(20)18(2)8-11/h3-4,11-12H,5-9H2,1-2H3
    • InChI Key: LPWGGPBATOJLHK-UHFFFAOYSA-N
    • SMILES: O(C1=CC=C(C)N=N1)C1CCN(C(C2CC(N(C)C2)=O)=O)C1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 445
  • XLogP3: -0.6
  • Topological Polar Surface Area: 75.6

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Additional information on 1-methyl-4-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}pyrrolidin-2-one

Introduction to 1-methyl-4-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}pyrrolidin-2-one (CAS No. 2034482-50-1)

1-methyl-4-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}pyrrolidin-2-one is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 2034482-50-1, belongs to a class of molecules that exhibit promising characteristics for further investigation in drug discovery and development. The intricate structure of this molecule, featuring multiple functional groups, makes it a subject of interest for chemists and biologists alike.

The molecular framework of 1-methyl-4-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}pyrrolidin-2-one consists of a pyrrolidinone core substituted with various functional groups. Specifically, the presence of a methyl group at the 1-position, a carbonyl group at the 1-carbonyl position, and an oxygenated pyridazine ring at the 3-position contributes to its unique reactivity and potential interactions with biological targets. These structural features suggest that the compound may exhibit properties such as chelation, binding affinity, and metabolic stability, which are crucial for pharmaceutical applications.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The structural motif of 1-methyl-4-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}pyrrolidin-2-one aligns well with this trend, as it incorporates elements that have been shown to interact with biological receptors and enzymes. For instance, the 6-methylpyridazine moiety is known to be a versatile scaffold in medicinal chemistry, often used in the design of drugs targeting neurological disorders and inflammatory conditions.

Current research in the field of pharmaceutical chemistry has highlighted the importance of structure-based drug design, where the three-dimensional structure of a molecule is used to predict its biological activity. The detailed understanding of the molecular interactions facilitated by compounds like 1-methyl-4-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}pyrrolidin-2-one can lead to the development of more effective drugs with improved pharmacokinetic profiles. This compound's potential as a lead molecule has been explored in several preclinical studies, where its interactions with various biological targets have been analyzed.

The synthesis of such complex molecules often presents significant challenges due to their intricate structural requirements. However, advancements in synthetic methodologies have made it possible to access novel compounds like 1-methyl-4-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}pyrrolidin-2-one with greater efficiency. These synthetic strategies not only enhance the accessibility of the compound but also allow for modifications that can optimize its biological activity. The ability to fine-tune the structure of this molecule opens up possibilities for developing derivatives with enhanced efficacy and reduced side effects.

In addition to its potential as an active pharmaceutical ingredient (API), 1-methyl-4-{3-[(6-methylpyridazin)\-\>3\-\>yl)\-\>oxy]\-pyrrolidine\-1\-carbonyl}\-pyrrolidin\-2\-one may also serve as an important intermediate in the synthesis of other pharmacologically active compounds. Its versatile structure allows for further functionalization, enabling chemists to explore new chemical space and discover additional therapeutic agents. This aspect is particularly valuable in drug discovery pipelines where intermediates play a crucial role in bridging gaps between initial lead compounds and final drug candidates.

The biological activity of 1-methyl-\-\>4\-\[{3\-\[(6\-methyl\-\>pyridazine\-\>\>\>\>

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